Cas no 1807082-75-2 (Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate)

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate is a versatile pyridine derivative with significant potential in pharmaceutical and agrochemical synthesis. Its key structural features—a chloromethyl group, difluoromethyl substituent, and hydroxyl functionality—provide multiple reactive sites for further modifications, enabling the construction of complex heterocyclic frameworks. The presence of both electron-withdrawing (difluoromethyl) and electron-donating (hydroxyl) groups enhances its utility in regioselective transformations. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a bifunctional intermediate. Its stability under standard handling conditions and compatibility with common synthetic methodologies further underscore its practicality in research and industrial applications.
Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate structure
1807082-75-2 structure
Product name:Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate
CAS No:1807082-75-2
MF:C9H8ClF2NO3
Molecular Weight:251.614528656006
CID:4804794

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate
    • インチ: 1S/C9H8ClF2NO3/c1-16-9(15)6-7(14)5(8(11)12)4(2-10)3-13-6/h3,8,14H,2H2,1H3
    • InChIKey: JVQLFUNLGNRIKU-UHFFFAOYSA-N
    • SMILES: ClCC1=CN=C(C(=O)OC)C(=C1C(F)F)O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 255
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 59.4

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029025353-500mg
Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate
1807082-75-2 95%
500mg
$1,718.70 2022-03-31
Alichem
A029025353-250mg
Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate
1807082-75-2 95%
250mg
$1,078.00 2022-03-31
Alichem
A029025353-1g
Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate
1807082-75-2 95%
1g
$2,866.05 2022-03-31

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate 関連文献

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylateに関する追加情報

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate (CAS No. 1807082-75-2): A Comprehensive Overview

Methyl 5-(chloromethyl)-4-()-3-hydroxypyridine-2-carboxylate, identified by its CAS number 1807082-75-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its pyridine core substituted with various functional groups, exhibits a unique set of chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate incorporates several key features that contribute to its reactivity and utility. The presence of a chloromethyl group at the 5-position and a group at the 4-position introduces electrophilic and electron-withdrawing characteristics, respectively, which can influence the compound's interaction with biological targets. Additionally, the hydroxyl group at the 3-position and the carboxylate ester at the 2-position provide opportunities for further functionalization, making it a versatile building block for medicinal chemists.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various disease pathways, particularly those involving enzymes and receptors overexpressed in cancer cells. The pyridine scaffold is a common motif in many bioactive molecules due to its ability to form hydrogen bonds and its compatibility with diverse pharmacophoric elements. Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate, with its multifunctional nature, has been explored as a precursor in the synthesis of potential inhibitors for kinases and other enzymes implicated in tumor progression.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The group can serve as a handle for further derivatization, allowing chemists to attach pharmacophores that interact specifically with target kinases. Similarly, the group is known to enhance metabolic stability and binding affinity, making it an attractive feature for drug design.

Recent studies have demonstrated the utility of Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate in the synthesis of novel kinase inhibitors. For instance, researchers have employed this compound to develop inhibitors targeting Bruton's tyrosine kinase (BTK), an enzyme involved in B-cell signaling pathways. BTK inhibitors have shown promise in treating autoimmune diseases and certain types of cancer. The ability to modify the structure of Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate allows for fine-tuning of inhibitory activity and selectivity, which are critical factors in drug development.

The hydroxyl group at the 3-position of Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate also provides an opportunity for further functionalization. This group can be used to introduce various pharmacophoric elements or to link the compound to other molecules through covalent bonds. Such modifications can enhance solubility, bioavailability, and target specificity. For example, glycosylation or other carbohydrate-based modifications can improve oral bioavailability and reduce immunogenicity.

The carboxylate ester at the 2-position adds another layer of versatility to this compound. Ester groups are commonly used in drug design due to their ability to enhance solubility and stability. Additionally, they can be hydrolyzed in vivo to release active pharmacophores or used as anchors for further derivatization through amide or urea linkages. This feature makes Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate a valuable intermediate in the synthesis of prodrugs or peptidomimetics.

In conclusion, Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-carboxylate (CAS No. 1807082-75-2) is a multifunctional compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable building block for synthesizing novel therapeutic agents targeting various diseases, particularly cancer and autoimmune disorders. The ability to modify its structure through functionalization at multiple sites allows for fine-tuning of pharmacological properties, making it an indispensable tool for medicinal chemists.

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